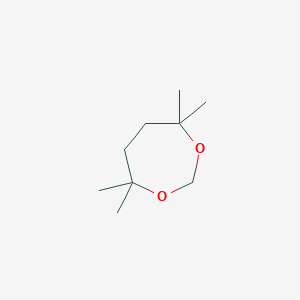

4,4,7,7-Tetramethyl-1,3-dioxepane

Description

Contextual Significance of Seven-Membered Oxygen Heterocycles in Contemporary Organic Chemistry Research

Seven-membered heterocyclic compounds, particularly those containing oxygen, are of significant interest in modern organic chemistry. These structures are integral components of a variety of natural products, often contributing significantly to their biological activities. researchgate.netnih.gov The oxepine ring system, a seven-membered ether, is found in a range of bioactive molecules and pharmaceuticals. The prevalence of these motifs in nature has spurred considerable research into their synthesis and properties, as they represent attractive targets for the development of new therapeutic agents and other functional molecules. otago.ac.nz

The inclusion of seven-membered rings in drug design is a strategy that has gained traction for its potential to confer unique three-dimensional structures and physicochemical properties to molecules. Statistically, among the oxygen-containing heterocyclic rings found in FDA-approved drugs, seven-membered rings represent a smaller but significant fraction. The majority of these are non-aromatic and often chiral, highlighting the importance of stereochemistry in their biological function. The biosynthesis of these oxygen heterocycles in natural products involves complex enzymatic pathways, further underscoring their importance in biological systems. nih.gov

Historical Development and Evolution of Research on 1,3-Dioxepane (B1593757) Systems

Research into 1,3-dioxepane systems has evolved from fundamental studies of their synthesis and conformation to their application in various fields of chemistry. Historically, the preparation of cyclic acetals and ketals, including 1,3-dioxepanes, has been a cornerstone of protecting group chemistry in organic synthesis. These moieties are valued for their stability under various reaction conditions and their predictable cleavage under acidic conditions.

A significant area of research has been the conformational analysis of the 1,3-dioxepane ring. Unlike their six-membered counterparts (1,3-dioxanes), which predominantly adopt a chair conformation, seven-membered rings like 1,3-dioxepane have more complex conformational landscapes. Studies have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate the preferred conformations, which often include twist-chair and twist-boat forms. rsc.orgacs.org The specific substitution pattern on the ring, such as the presence of gem-dimethyl groups in 4,4,7,7-tetramethyl-1,3-dioxepane, is expected to significantly influence the conformational equilibrium by introducing steric constraints.

More recent research has expanded into the application of 1,3-dioxepane derivatives in polymer chemistry. For instance, functionalized 2-methylene-1,3-dioxepanes have been utilized in radical ring-opening polymerization to create biodegradable polymers and hydrogels with potential applications in drug delivery and materials science. elsevierpure.com While direct research on this compound is limited in publicly available literature, the foundational knowledge of 1,3-dioxepane systems provides a strong basis for understanding its expected properties and reactivity. The synthesis of such a compound would likely involve the acid-catalyzed reaction of 2,2,5,5-tetramethylhexane-1,6-diol with a suitable source of a methylene (B1212753) unit, such as formaldehyde (B43269) or its equivalent.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77661-71-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4,4,7,7-tetramethyl-1,3-dioxepane |

InChI |

InChI=1S/C9H18O2/c1-8(2)5-6-9(3,4)11-7-10-8/h5-7H2,1-4H3 |

InChI Key |

YXFAFPDQHWFQSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(OCO1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,4,7,7 Tetramethyl 1,3 Dioxepane

Direct Synthesis Approaches and Optimized Reaction Conditions for 4,4,7,7-Tetramethyl-1,3-dioxepane

The most direct and economically viable route for the synthesis of this compound involves the cyclization of 2,5-dimethyl-2,5-hexanediol (B89615). This method is noted as a straightforward approach to obtaining the saturated seven-membered dioxepane ring structure. This starting diol serves as a readily available precursor for forming the target compound.

Preparative Routes to Substituted 1,3-Dioxepane (B1593757) Derivatives and Analogues

The synthesis of derivatives and analogues of the 1,3-dioxepane system expands its utility, particularly in fields such as fragrance chemistry. These routes often involve modifications at the 2-position of the heterocyclic ring or the creation of unsaturated variants that can serve as monomers for polymerization.

Synthesis of 2-Substituted 4,4,7,7-Tetramethyl-1,3-dioxacycloheptanes

A key method for creating 2-substituted derivatives involves the hydrogenation of a corresponding unsaturated precursor. For instance, 2-isopropyl-4,4,7,7-tetramethyl-1,3-dioxacycloheptane can be synthesized by the hydrogenation of 2-isopropyl-4,4,7,7-tetramethyl-1,3-dioxa-5-cycloheptene. This reaction is typically performed in an autoclave using a palladium on aluminum oxide catalyst. After the reaction, the catalyst and solvent are removed, and the final product is purified by distillation.

Table 1: Synthesis of a 2-Substituted 4,4,7,7-Tetramethyl-1,3-dioxacycloheptane

| Target Compound | Starting Material | Catalyst | Pressure | Temperature |

|---|

These 2-substituted 4,4,7,7-tetramethyl-1,3-dioxacycloheptanes are noted for their potential use as fragrances and can be blended with other scents to create new compositions.

Controlled Synthesis of 2-Methylene-1,3-dioxepane (B1205776) (MDO) as a Key Monomer

2-Methylene-1,3-dioxepane (MDO) is a significant analogue that functions as a key monomer in radical ring-opening polymerization, leading to the formation of polyesters. Its synthesis is a well-documented two-step process. The first step involves the reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with butane-1,4-diol in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction forms the intermediate 2-bromomethyl-1,3-dioxepane (BMDO). In the second step, BMDO undergoes dehydrobromination using a strong base, such as finely ground potassium hydroxide, to yield the final MDO monomer.

Novel Synthetic Pathways to Dioxepane Ring Systems

Recent research has focused on developing new catalytic methods to construct the dioxepine ring, offering greater control and selectivity. These advanced strategies often employ transition metal catalysts.

Catalytic Condensations for Dioxepine Formation (e.g., CpRu-Catalyzed Methods)

(Cyclopentadienyl)ruthenium (CpRu) complexes have emerged as effective catalysts for synthesizing dioxepine systems. researchgate.netnih.gov One such method involves the regioselective and enantiospecific condensation of diazocarbonyl compounds with oxetanes, catalyzed by a CpRu complex. acs.org These catalysts, such as [CpRu(CH₃CN)₃][PF₆] used with diimine ligands, facilitate the decomposition of α-diazocarbonyl compounds. nih.govacs.org This leads to O-H insertion and condensation reactions that can form the dioxepine ring. nih.govacs.org Compared to traditional rhodium(II) and copper(I) catalysts, CpRu systems often result in faster and more selective reactions. acs.org

Chemo-selective Syntheses of Functionalized Dioxepinoazirine Derivatives

Conformational Analysis and Dynamic Behavior of 4,4,7,7 Tetramethyl 1,3 Dioxepane

Investigation of Ring Conformations and Interconversion Pathways in Solution

The conformational behavior of 1,3-dioxepane (B1593757) and its derivatives is generally understood to be dominated by non-planar structures that alleviate the angle and torsional strain inherent in a planar seven-membered ring.

For the parent 1,3-dioxepane ring, theoretical and experimental studies have indicated a preference for the twist-chair (TC) conformation as the global energy minimum. This conformation effectively minimizes unfavorable non-bonded interactions. It is anticipated that 4,4,7,7-tetramethyl-1,3-dioxepane would also adopt a twist-chair conformation.

The twist-chair conformation is chiral, meaning it is non-superimposable on its mirror image. Consequently, in an achiral solvent, this compound should exist as a racemic mixture of two enantiomeric twist-chair conformers. The characterization of these conformers would typically be achieved through advanced spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can resolve the signals of the individual conformations. However, specific NMR data for this compound that would confirm the presence and geometry of these twist-chair conformations are not available in the current body of scientific literature.

The interconversion between the two mirror-image twist-chair conformations, a process known as racemization, would proceed through a higher-energy transition state. The determination of the free energy barrier (ΔG‡) for this process is critical for understanding the dynamic behavior of the molecule. This barrier provides insight into the rate of interconversion at a given temperature.

Techniques such as dynamic NMR (DNMR) spectroscopy are commonly employed to measure these energy barriers. By analyzing the changes in the NMR spectrum as a function of temperature, specifically the coalescence of signals from the distinct enantiomeric conformers, the activation energy for the interconversion can be calculated. Unfortunately, no such experimental determination of the free energy barrier for the racemization of this compound has been reported.

Influence of Steric and Electronic Substituents on Conformational Landscapes

The presence of four methyl groups at the C4 and C7 positions of the 1,3-dioxepane ring is expected to have a profound impact on its conformational landscape. The gem-dimethyl substitution at these positions introduces significant steric bulk.

This steric hindrance would likely influence the relative energies of different possible conformations. For instance, any conformation that brings the methyl groups into close proximity, leading to significant van der Waals repulsion, would be destabilized. The tetramethyl substitution is also expected to affect the energy barriers for conformational interconversions. The increased steric strain in the transition states for ring inversion or pseudorotation would likely lead to higher free energy barriers compared to the unsubstituted 1,3-dioxepane.

While the electronic effects of methyl groups are generally considered to be weakly electron-donating, their primary influence in this context is steric. A detailed quantitative analysis of these steric and electronic influences on the conformational equilibrium and dynamics of this compound would require dedicated computational modeling and experimental validation, which are currently absent from the scientific record.

Theoretical and Experimental Correlation of Conformational States in Dioxepane Rings

A powerful approach to understanding conformational behavior involves the synergy between theoretical calculations and experimental data. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model the potential energy surface of a molecule, identifying stable conformers and the transition states that connect them. These calculations can provide valuable information on relative energies, geometric parameters (bond lengths, bond angles, and dihedral angles), and vibrational frequencies.

The results of these theoretical studies can then be correlated with experimental data. For example, calculated NMR chemical shifts and coupling constants for different conformers can be compared with experimental NMR spectra to validate the predicted conformational preferences. Similarly, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra.

In the case of this compound, the absence of both specific experimental data and dedicated theoretical studies precludes such a correlational analysis. While general trends observed for other substituted dioxepanes can provide a qualitative framework for understanding this molecule, a scientifically rigorous and detailed picture remains elusive.

Advanced Spectroscopic Characterization in Elucidating Molecular Architecture and Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a crucial technique for investigating the kinetics of conformational changes in molecules. youtube.com For cyclic molecules like 4,4,7,7-Tetramethyl-1,3-dioxepane, DNMR can provide quantitative data on processes such as ring inversion.

While specific temperature-dependent ¹H NMR studies for this compound are not extensively documented in peer-reviewed literature, the behavior of analogous 1,3-dioxepane (B1593757) systems allows for a detailed prediction of its dynamic conformational equilibrium. The primary dynamic process observable for the 1,3-dioxepane ring is the interconversion between various chair and boat forms. For substituted derivatives, this equilibrium often involves twist-chair (TC) conformations. rsc.org

At ambient temperatures, it is anticipated that the ring inversion process for this compound is rapid on the NMR timescale. This rapid exchange would render chemically distinct protons equivalent on average, leading to a simplified spectrum. Specifically, the four methyl groups would likely appear as a single sharp resonance, and the two methylene (B1212753) groups at the C5 and C6 positions would also produce a single signal. The methylene protons at C2 would yield a distinct singlet.

Upon cooling to a sufficiently low temperature, the rate of ring inversion would decrease. Below the coalescence temperature, the conformational exchange becomes slow on the NMR timescale, and the inherent asymmetry of the static conformation would be resolved. For instance, in a static twist-chair conformation, the methyl groups would be divided into axial and equatorial environments, resulting in two distinct singlets. Similarly, the C5 and C6 methylene protons would become diastereotopic, leading to more complex splitting patterns.

Table 1: Predicted Temperature-Dependent ¹H NMR Behavior for this compound

| Temperature | Proton Group | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Rationale |

| High T | -CH₃ (C4, C7) | ~1.1 | Singlet | Rapid ring inversion averages axial and equatorial environments. |

| -CH₂- (C5, C6) | ~1.6 | Singlet | Rapid ring inversion averages proton environments. | |

| O-CH₂-O (C2) | ~4.7 | Singlet | Protons are chemically equivalent due to symmetry and rapid motion. | |

| Low T | -CH₃ (axial) | Varies | Singlet | Slow inversion resolves distinct axial and equatorial positions. |

| -CH₃ (equatorial) | Varies | Singlet | Slow inversion resolves distinct axial and equatorial positions. | |

| -CH₂- (C5, C6) | Varies | AB quartet (or more complex) | Protons become diastereotopic in a static, asymmetric conformation. | |

| O-CH₂-O (C2) | Varies | Singlet or AB quartet | Equivalence depends on the specific static conformation adopted. |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon environments in a molecule. docbrown.info Based on the symmetry of this compound, four distinct carbon signals are expected in its proton-decoupled ¹³C NMR spectrum, assuming rapid conformational exchange at room temperature.

While a published spectrum for this specific compound is not available, chemical shifts can be predicted based on data from analogous structures like 1,3-dioxane (B1201747) and other substituted acetals. docbrown.infoyoutube.com The carbon atom at the C2 position, being bonded to two electronegative oxygen atoms, is expected to be the most deshielded and appear furthest downfield. The quaternary carbons at C4 and C7 would appear at a characteristic shift for sp³-hybridized carbons bearing two alkyl groups and an oxygen atom. Due to the absence of attached protons, these quaternary signals are typically of lower intensity. youtube.com The methylene carbons at C5 and C6 are equivalent by symmetry and would produce a single peak, as would the four equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale |

| C2 (O-C-O) | 95 - 105 | Acetal (B89532) carbon, deshielded by two adjacent oxygen atoms. |

| C4, C7 (Quaternary) | 70 - 80 | Quaternary carbon bonded to one oxygen and two carbons. |

| C5, C6 (-CH₂-) | 30 - 40 | Aliphatic methylene carbon. |

| -CH₃ | 20 - 30 | Aliphatic methyl carbons. |

Vibrational Spectroscopy for Skeletal Dynamics and Conformational Assignment

Key expected vibrational modes include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

C-H bending: Bands in the 1350-1470 cm⁻¹ region corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups. The gem-dimethyl groups should give rise to a characteristic doublet around 1365-1385 cm⁻¹.

C-O stretching: The most characteristic feature for a 1,3-dioxepane system would be strong C-O-C stretching bands, typically found in the 1000-1250 cm⁻¹ region. The acetal linkage (O-C₂-O) often gives rise to particularly intense absorptions. The vapor-phase IR spectrum of the parent compound, 1,3-dioxepane, shows strong features in this region. nih.gov

Table 3: Predicted Principal Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2970 - 2990 | Asymmetric CH₃ Stretching | Strong |

| 2860 - 2880 | Symmetric CH₃ Stretching | Medium |

| 2930 - 2950 | Asymmetric CH₂ Stretching | Strong |

| 2840 - 2860 | Symmetric CH₂ Stretching | Medium |

| 1450 - 1475 | CH₂ and CH₃ Bending | Medium |

| 1365 - 1385 | Gem-dimethyl Bending (Doublet) | Medium |

| 1000 - 1250 | C-O-C Stretching | Very Strong |

Millimeter Wave Spectroscopy for Gas-Phase Structural Elucidation and Symmetry

Millimeter wave spectroscopy is a high-resolution technique used to determine the precise geometric structure (bond lengths and angles) of molecules in the gas phase. It is particularly powerful for identifying different conformers and determining molecular symmetry. A literature review indicates that no millimeter wave spectroscopic studies have been published for this compound or its parent 1,3-dioxepane ring system. Therefore, precise gas-phase structural data from this method is not available.

Crystallographic Analysis for Solid-State Conformational Determination

X-ray crystallography provides unambiguous proof of a molecule's structure and conformation in the solid state. There are currently no published crystal structures for this compound in crystallographic databases. However, extensive crystallographic studies on related six-membered 1,3-dioxanes and other seven-membered heterocyclic systems provide a strong basis for predicting its solid-state conformation. thieme-connect.de 1,3-Dioxane rings overwhelmingly adopt a chair conformation to minimize torsional strain and non-bonded interactions. researchgate.net For the larger seven-membered ring of 1,3-dioxepane, the conformational landscape is more complex, with twist-chair (TC) conformations often being energetically favorable. Given the significant steric bulk of the four methyl groups, the molecule would be expected to adopt a conformation that minimizes the unfavorable 1,3-diaxial interactions and other steric clashes. A twist-chair form is the most likely candidate for the lowest energy conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 4,4,7,7 Tetramethyl 1,3 Dioxepane

Molecular Modeling Approaches for Conformational Energy Landscapes

The seven-membered ring of 4,4,7,7-tetramethyl-1,3-dioxepane affords it significant conformational flexibility. Understanding the molecule's preferred three-dimensional structures and the energy associated with them is crucial for predicting its properties and reactivity. Computational molecular modeling provides powerful tools to explore these complex conformational energy landscapes. The primary low-energy conformations for seven-membered rings include the chair, boat, and various twist forms (e.g., twist-chair, twist-boat). researchgate.net The presence of four methyl groups in the this compound molecule introduces significant steric interactions that heavily influence the relative stability of these conformers.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are high-level computational methods that provide accurate descriptions of molecular geometries and energies. nih.gov For a molecule like this compound, these methods can be used to perform a detailed conformational search to locate all stable isomers on the potential energy surface.

The process typically involves:

Initial Structure Generation: Building various possible conformations (chair, boat, twist-boat, etc.) of the dioxepane ring.

Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum. DFT methods, such as B3LYP, are commonly paired with basis sets like 6-31G(d) or larger for this task. nih.govmontclair.edu This process refines the bond lengths, bond angles, and dihedral angles to yield stable conformer geometries.

Energy Calculation: Single-point energy calculations, often with more extensive basis sets (e.g., cc-pVTZ), are performed on the optimized geometries to determine their relative stabilities. nih.gov

For substituted seven-membered rings, DFT calculations can quantify the energetic differences between conformers, revealing which structures are most likely to exist at equilibrium. rsc.org For instance, the steric hindrance from the gem-dimethyl groups at the C4 and C7 positions would be computationally modeled to determine its effect on the stability of the chair versus twist-boat forms.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair | 0.00 | C5-O1-C2-O3: -75.8, C6-C5-O1-C2: 55.2 |

| Chair | 2.50 | C5-O1-C2-O3: -60.1, C6-C5-O1-C2: 48.9 |

| Twist-Boat | 4.80 | C5-O1-C2-O3: 110.5, C6-C5-O1-C2: -80.3 |

| Boat | 6.20 | C5-O1-C2-O3: 115.2, C6-C5-O1-C2: 0.0 |

Note: This table is illustrative, based on typical findings for substituted seven-membered rings. The Twist-Chair is often the global minimum for similar ring systems.

Semi-Empirical Methods (e.g., PM3) in Conformational Analysis

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods. wikipedia.org These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and using parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iq PM3 is part of a family of methods based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.orguni-muenchen.de

Due to their speed, semi-empirical methods are particularly useful for initial conformational searches of large and flexible molecules. ucsb.edu A typical workflow for this compound would involve:

A broad conformational search using a method like PM3 to quickly identify a large number of potential low-energy structures.

The most stable conformers identified by PM3 are then re-optimized using more accurate DFT methods to refine their geometries and relative energies. researchgate.net

While PM3 can sometimes be less accurate for absolute energies, it is often effective at predicting correct geometric trends and relative conformational energies, making it a valuable tool for pre-screening before applying more computationally intensive techniques. ucsb.edu

Predictive Studies on Spectroscopic Parameters (e.g., Isotropic NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or assign the structure of synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

The standard methodology involves:

Optimizing the geometry of the most stable conformer(s) of this compound using a reliable method like DFT (e.g., B3LYP/6-311+G(2d,p)). comporgchem.com

Performing a subsequent NMR calculation on the optimized structure(s) using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus.

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. mdpi.com

For molecules with multiple low-energy conformations, the predicted chemical shifts can be averaged based on a Boltzmann distribution of the conformer populations to provide a single value that can be compared with experimental spectra measured at a specific temperature. comporgchem.com These predictions are highly valuable for distinguishing between isomers and confirming assignments in complex spectra. mdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Deviation (ppm) |

| C2 (O-C-O) | 98.5 | 99.1 | -0.6 |

| C4/C7 (C(CH₃)₂) | 75.2 | 74.8 | +0.4 |

| C5/C6 (CH₂) | 35.8 | 36.1 | -0.3 |

| C4/C7 -CH₃ | 28.9 | 29.3 | -0.4 |

Note: This table is a hypothetical example demonstrating the typical accuracy of modern DFT-based NMR prediction methods.

Simulations of Conformational Dynamics and Interconversion Barriers

The different conformers of this compound are not static but are in a dynamic equilibrium, interconverting between various forms. Computational methods can simulate these dynamics and calculate the energy barriers that separate the conformers. nih.gov

To determine the interconversion barrier between two conformers (e.g., Chair and Twist-Boat), chemists computationally locate the transition state (TS) structure that connects them on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy along the reaction coordinate. The energy difference between the stable conformer and the transition state is the activation energy (ΔE‡) for that specific conformational change.

For seven-membered rings, these barriers can be relatively low, leading to rapid interconversion at room temperature, which might result in averaged signals in NMR spectroscopy. rsc.org Understanding these barriers is crucial for interpreting experimental data and understanding the molecule's dynamic behavior. For some complex ring systems, molecular dynamics (MD) simulations can provide further insight into the time-dependent conformational behavior and the preferred interconversion pathways. nih.gov

Table 3: Hypothetical Calculated Energy Barriers for Conformational Interconversion of a Dioxepane Ring

| Interconversion Pathway | Transition State (TS) | Calculated Barrier (ΔE‡) (kcal/mol) |

| Twist-Chair → Chair | TC-C TS | ~5-7 |

| Chair → Twist-Boat | C-TB TS | ~6-8 |

| Twist-Boat → Boat | TB-B TS | ~1-2 |

Note: Data is illustrative, based on values for similar seven-membered heterocyclic systems.

Computational Mechanistic Elucidation of Dioxepane-Related Reactions

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For reactions involving the synthesis or transformation of the dioxepane ring, DFT calculations can map out the entire reaction pathway. nih.govrsc.org This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products.

Common synthetic routes to oxepanes include ring-closing metathesis (RCM), Williamson etherification, and various cyclization reactions. rsc.orgpnas.orgdoaj.org For example, in a proposed acid-catalyzed cyclization to form the this compound ring from an acyclic precursor, computational modeling could:

Identify the most likely site of initial protonation.

Calculate the activation energy barrier for the rate-determining ring-closing step.

Evaluate competing reaction pathways to explain product distributions and stereoselectivity.

Model the role of the catalyst in lowering the activation energy.

Such studies provide a molecule-level understanding that is often inaccessible through experimental means alone, allowing for the optimization of reaction conditions and the design of more efficient synthetic strategies. nih.gov

Theoretical Insights into Isosterism and Biosterism of Derivatives

Isosterism and the related concept of bioisosterism are fundamental to medicinal chemistry, where a functional group in a molecule is replaced by another group with similar physical or electronic properties to modulate its biological activity. scribd.comresearchgate.net While this compound is not a drug, the principles of isosterism can be explored computationally for its derivatives.

Theoretical methods can be used to design and evaluate potential isosteres of the 1,3-dioxepane (B1593757) moiety. For instance, one could computationally investigate replacing the 1,3-dioxepane ring with other heterocyclic systems, such as a carbocyclic cycloheptane, a dithiepane, or an azepane derivative.

DFT calculations would be employed to compare key properties of the parent compound and its potential isosteres, such as:

Molecular Electrostatic Potential (MEP): To compare the charge distribution and sites for non-covalent interactions.

Conformational Preferences: To determine if the isostere can adopt a similar three-dimensional shape. researchgate.net

HOMO-LUMO Energies: To assess electronic similarity and relative reactivity. researchgate.net

By predicting whether a proposed isostere successfully mimics the steric and electronic profile of the original this compound core, these computational studies can guide synthetic efforts in materials science or medicinal chemistry. nih.govnih.gov

Reaction Mechanisms Involving the 1,3 Dioxepane Ring System

Radical Ring-Opening Polymerization (RROP) of Dioxepane Monomers

Radical ring-opening polymerization (RROP) is a pivotal technique that combines the principles of radical polymerization with ring-opening reactions to create polymers with unique structures and properties. researchgate.net This method is particularly effective for cyclic monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) and its derivatives, offering a pathway to introduce biodegradable ester linkages into otherwise stable vinyl polymer chains. researchgate.netdigitellinc.comrsc.org The process allows for the creation of specialized functional polyesters and is crucial for applications where low volume shrinkage during polymerization is required. rsc.org

The mechanism of RROP for a dioxepane monomer such as 2-methylene-1,3-dioxepane begins with the addition of a radical initiator to the exocyclic carbon-carbon double bond. nih.gov This initial step forms a primary radical intermediate. For seven-membered cyclic ketene (B1206846) acetals, this intermediate readily undergoes a rapid and essentially quantitative ring-opening rearrangement. acs.orgacs.org The rearrangement involves the cleavage of the acyl-alkyl bond within the ring, which is thermodynamically driven by the formation of a more stable radical and an ester group. researchgate.net This process results in the formation of a polyester (B1180765) structure, such as poly(ε-caprolactone) in the case of MDO, with the ester functionality integrated into the polymer backbone. acs.org Studies on MDO polymerization have confirmed that nearly 100% ring-opening occurs. acs.org

The accepted mechanism for the radical ring-opening of MDO is depicted as a two-step process: radical addition followed by ring-opening, which leads to the formation of a polycaprolactone-like structure. cmu.edu

During the radical polymerization of cyclic ketene acetals, two main pathways can occur: the desired radical ring-opening polymerization (RROP) and a competing ring-retaining radical polymerization (rRRP). researchgate.netresearchgate.net In the rRRP pathway, the radical intermediate propagates by attacking another monomer at the double bond without the ring opening, leading to a polyacetal structure with the cyclic unit preserved in the polymer backbone. nih.govacs.org

The extent of ring-opening is highly dependent on the monomer's ring size and any substituents present. acs.org For the seven-membered 2-methylene-1,3-dioxepane, the ring-opening process is overwhelmingly favored. acs.orgacs.org This preference is attributed to the thermodynamic stability gained by relieving ring strain and forming a stable ester linkage. In contrast, five-membered cyclic ketene acetals often yield polymers with a mix of ring-opened and ring-retained units. acs.org For MDO and its substituted variants like 4,7-dimethyl-2-methylene-1,3-dioxepane, the polymerization proceeds with almost complete quantitative ring-opening. acs.org

A significant application of RROP is the copolymerization of dioxepane monomers with conventional vinyl monomers to create degradable materials. rsc.org This process introduces ester linkages into the backbone of polymers like poly(vinyl acetate) or polymethacrylates. digitellinc.comrsc.org However, the copolymerization can be challenging due to significant differences in monomer reactivity ratios. researchgate.netacs.org

The cyclic ketene acetal (B89532) monomers, including MDO, are generally less reactive than many common vinyl monomers such as methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297) (VAc), and styrene. cmu.eduacs.orgresearchgate.net This disparity often leads to a low incorporation of the MDO units into the final copolymer, with the reaction favoring the homopolymerization of the more reactive vinyl monomer. researchgate.netresearchgate.net For instance, in the copolymerization of MDO and MMA, the reactivity ratios were found to be heavily skewed towards MMA consumption. cmu.edu Similarly, studies on the copolymerization of MDO with VAc also show a higher reactivity for the vinyl monomer. acs.orgrsc.org Despite these challenges, successful emulsion copolymerization of MDO and vinyl acetate has been achieved by optimizing reaction conditions to enhance MDO incorporation. digitellinc.comacs.orgscribd.com

Table 1: Reactivity Ratios for Copolymerization of 2-Methylene-1,3-dioxepane (MDO) with Various Vinyl Monomers

| Comonomer (M₂) | r_MDO (r₁) | r_Vinyl (r₂) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 | cmu.edu |

| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 | rsc.org |

| Vinyl Acetate (VAc) | 0.43 ± 0.06 | 3.25 ± 0.12 | 65 | acs.org |

| Lauryl Methacrylate (LMA) | 0.022 ± 0.002 | 8.471 ± 0.028 | 65 | acs.org |

| Styrene | - | - | 30 & 40 | researchgate.net* |

| Methyl Acrylate (MA) | 0.0235 | 26.535 | 50 | acs.org |

*In the study with styrene, the experimental data indicated a complete absence of copolymerization, suggesting MDO acted only as a diluent. researchgate.net

Hydrolytic Mechanisms of Cyclic Ketene Acetals (CKAs) and Dioxepanes

Cyclic ketene acetals are sensitive to hydrolysis, a factor that presents challenges for polymerization in aqueous systems. digitellinc.comresearchgate.net The hydrolysis of CKAs like 2-methylene-1,3-dioxepane in water yields a monoacetylated diol product. researchgate.net The reaction mechanism is influenced by the hydrophobicity of the CKA's ring structure and the pH of the medium. researchgate.net Studies using isotopic labeling on 7-membered ring CKAs have helped elucidate the reaction pathway. researchgate.net While basic conditions can offer some control over the hydrolysis rate, the high water sensitivity of these monomers remains a significant hurdle for aqueous polymerizations. researchgate.net

The 1,3-dioxepane (B1593757) ring itself, as a cyclic acetal, is generally stable under basic, oxidative, and reductive conditions. thieme-connect.de However, it is labile towards acid catalysis. thieme-connect.deorganic-chemistry.org The hydrolysis of an acetal is a reversible process that begins with the protonation of one of the oxygen atoms by an acid catalyst. chemistrysteps.comyoutube.com This converts the alkoxy group into a good leaving group. Subsequent attack by water leads to a hemiacetal intermediate, which then undergoes further reaction to cleave the ring and form a diol and a carbonyl compound. chemistrysteps.commasterorganicchemistry.com In the case of CKAs, the initial reaction with water leads to the monoacetylated diol. researchgate.net

Cycloaddition Reactions of 2-Methylene-1,3-dioxepane

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.org These reactions, which can be initiated thermally or photochemically, involve the combination of two or more unsaturated molecules to form a ring. libretexts.orgwikipedia.org Common examples include the [4+2] Diels-Alder reaction and [2+2] cycloadditions. libretexts.org

While the radical ring-opening of 2-methylene-1,3-dioxepane is its most prominent reaction in polymer synthesis, its structure as an electron-rich alkene suggests the potential for participation in cycloaddition reactions. Specifically, [2+2] cycloadditions between an electron-rich olefin, such as a CKA, and an electron-poor olefin can proceed through a stepwise mechanism involving a zwitterionic intermediate. In this hypothetical pathway, the nucleophilic CKA would attack the electrophilic partner, forming a charged intermediate which then cyclizes to create a four-membered cyclobutane (B1203170) ring. The formation of cyclobutane products through [2+2] cycloadditions is a known synthetic route, often facilitated by photochemical methods or specific catalysts. organic-chemistry.org While direct, specific examples involving 2-methylene-1,3-dioxepane are not extensively documented in the context of forming cyclobutane adducts via zwitterions, the fundamental principles of cycloaddition chemistry support this as a potential reaction pathway.

Modulation of Chemoselectivity in Cycloaddition Processes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org The modulation of chemoselectivity—the preferential reaction of one functional group over another—is a key aspect in designing efficient synthetic routes. cmu.edu In the context of the 1,3-dioxepane ring system, any potential cycloaddition would likely involve functional groups attached to the carbon backbone of the ring, as the saturated acetal core itself is generally unreactive as a direct participant in common cycloaddition pathways like [4+2] or 1,3-dipolar cycloadditions. wikipedia.orglibretexts.org

For a substituted 1,3-dioxepane to undergo a cycloaddition, it would typically require the presence of a dienophile or a 1,3-dipole elsewhere in the molecule. The dioxepane ring, particularly with the sterically hindering tetramethyl substitution, would be expected to act as a spectator or a directing group, influencing the stereochemical outcome of the reaction rather than participating directly in the bond-forming process. The bulky gem-dimethyl groups at the 4- and 7-positions would likely impose significant steric constraints, potentially influencing the facial selectivity of an approaching reactant to a nearby functional group.

However, a thorough review of the literature did not yield any specific studies or examples where 4,4,7,7-Tetramethyl-1,3-dioxepane was used as a substrate or a controlling moiety in a cycloaddition reaction. General principles of cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition which forms five-membered heterocycles, are well-established for other classes of compounds but remain undocumented for this specific dioxepane. illinois.edu

Other Ring-Opening and Rearrangement Reactions of Dioxepanes

The 1,3-dioxepane ring is a cyclic acetal. Acetal groups are primarily known for their role as protecting groups for 1,4-diols and carbonyl compounds, being stable under basic and neutral conditions but labile to acidic conditions. thieme-connect.de The fundamental reaction of this ring system is therefore its acid-catalyzed hydrolysis, which constitutes a ring-opening reaction to regenerate the parent 1,4-diol (2,5-dimethyl-2,5-hexanediol) and the corresponding carbonyl compound from which the acetal was formed.

Table 1: Expected Products of Hydrolytic Ring-Opening

| Reactant | Reagents | Products |

|---|

Beyond simple hydrolysis, related unsaturated dioxepane systems can undergo more complex reactions. For instance, the radical ring-opening polymerization of 2-methylene-1,3-dioxepane is a known process that results in the formation of polyesters, demonstrating that the 1,3-dioxepane ring can be opened under radical conditions to drive polymerization. cmu.edu Cationic ring-opening polymerization of the parent 1,3-dioxepane has also been studied, though it is often complicated by side reactions. researchgate.net

Molecular rearrangements involving the 1,3-dioxepane skeleton are not widely reported. Generally, rearrangements often require specific functional group handles or catalytic conditions that can promote bond migration. chem-soc.si For this compound, the saturated nature and the lack of activating groups on the ring make complex rearrangements unlikely under typical conditions.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Monomers for Functional and Degradable Polymers

Cyclic ketene (B1206846) acetals (CKAs) are a versatile class of monomers known for their ability to undergo radical ring-opening polymerization (rROP), which introduces degradable ester linkages into polymer backbones. This method presents a powerful alternative to traditional condensation polymerization for creating polyesters.

Polyester (B1180765) Synthesis via Radical Ring-Opening Polymerization

The radical polymerization of CKAs like 2-methylene-1,3-dioxepane (B1205776) (MDO) is a well-established method for producing aliphatic polyesters. nih.gov The process is initiated by standard radical initiators, where the radical adds to the exocyclic double bond of the monomer. This is followed by the crucial ring-opening step, which results in the formation of a polyester backbone. nih.govchemrxiv.org This approach allows for the synthesis of polyesters under mild conditions typical of radical polymerizations. digitellinc.com

The polymerization of a hypothetical monomer, 2-methylene-4,4,7,7-tetramethyl-1,3-dioxepane, would be expected to follow a similar pathway. However, the presence of four methyl groups at the C4 and C7 positions introduces significant steric hindrance. Research on similarly substituted monomers, such as 3,3,4,4-tetramethyl-2-oxetanone, has shown that such steric bulk can prevent polymerization altogether. researchgate.net Therefore, while the theoretical product would be a polyester with repeating tetramethyl units, achieving polymerization of 2-methylene-4,4,7,7-tetramethyl-1,3-dioxepane would be a significant synthetic challenge. If overcome, the resulting polyester would be expected to have altered thermal and mechanical properties due to the bulky methyl groups restricting chain mobility.

The introduction of alkyl side groups onto the polyester backbone, as would be the case with the tetramethyl derivative, has been shown to significantly reduce the rate of both chemical hydrolysis and biodegradation compared to unsubstituted polyesters. rsc.org

Table 1: Comparison of Polymerization Behavior in Cyclic Monomers

| Monomer | Substitution | Polymerization Outcome | Reference |

|---|---|---|---|

| 2-Methylene-1,3-dioxepane (MDO) | Unsubstituted | Readily undergoes rROP to form polyester. nih.gov | nih.gov |

| 2-Methylene-4-methyl-1,3-dioxepane | Single methyl group | Undergoes rROP; substituent reduces degradability. rsc.org | rsc.org |

| 3,3,4,4-Tetramethyl-2-oxetanone | Tetramethyl substitution | Ring-opening polymerization could not be achieved due to steric hindrance. researchgate.net | researchgate.net |

Application in Controlled Polymerization Techniques (ATRP, RAFT, NMP)

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and dispersity. nih.gov These methods have been successfully applied to the polymerization of CKA monomers.

RAFT polymerization has been used to synthesize hyperbranched polycaprolactone (B3415563) with a controlled structure from MDO. nih.gov This technique employs a chain transfer agent to mediate the polymerization, allowing for living characteristics. nih.gov RAFT is versatile and compatible with a wide array of functional monomers. nih.govnih.gov

ATRP has been utilized for the controlled radical polymerization of other cyclic monomers, such as 5-methylene-2-phenyl-1,3-dioxolan-4-one, demonstrating that controlled polymerization of ring-containing structures is feasible. acs.org Recent advances have even led to oxygen-driven ATRP methods that simplify the experimental setup. nih.gov

For a monomer like 2-methylene-4,4,7,7-tetramethyl-1,3-dioxepane, applying RAFT or ATRP would be the logical approach to achieve a well-defined polymer structure. These techniques could potentially help to overcome the kinetic barriers imposed by steric hindrance, although the high steric demand would remain a significant challenge. The choice of RAFT agent or ATRP catalyst would be critical for successful polymerization. nih.gov

Design and Synthesis of Low Shrinkage Cross-linkers for Polymeric Materials

A significant advantage of radical ring-opening polymerization is that it results in significantly lower volume shrinkage compared to conventional chain-growth polymerization of vinyl monomers. rsc.org This is because the breaking and opening of the ring structure during polymerization partially compensates for the volume reduction that occurs as monomers are converted into a denser polymer network. This property is highly desirable in applications such as dental fillings, coatings, and precision molding, where dimensional accuracy is critical.

Bifunctional CKAs can be used as cross-linkers to create cross-linked polyester networks with low shrinkage. For example, spiro-CKAs have been used to produce cross-linked rubbery gel polyesters with shrinkage values as low as 0.2%.

A hypothetical bifunctional cross-linker based on the 4,4,7,7-tetramethyl-1,3-dioxepane structure could be designed to impart low-shrinkage properties to a polymer network. Such a molecule would need two polymerizable groups. While its synthesis would be complex and its polymerization subject to the steric hindrance previously discussed, its successful incorporation would theoretically lead to a cross-linked material with enhanced thermal stability and low shrinkage characteristics.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

In addition to its use in polymerization, the 1,3-dioxepane (B1593757) structure serves as a valuable protecting group for carbonyl compounds and 1,3-diols in multi-step organic synthesis. thieme-connect.de The formation of a cyclic acetal (B89532) like this compound involves the acid-catalyzed reaction of a carbonyl compound with the corresponding 1,3-diol, in this case, 2,5-dimethyl-2,5-hexanediol (B89615).

These cyclic acetals are characterized by their stability under a wide range of conditions, particularly basic, reductive, and oxidative environments, making them effective protecting groups. thieme-connect.de They are, however, readily cleaved under acidic conditions, allowing for deprotection at a desired stage of a synthetic sequence. organic-chemistry.org The tetramethyl substitution in this compound would enhance the stability of the acetal group due to steric shielding, potentially requiring stronger acidic conditions for its removal. This feature allows for fine-tuning the lability of the protecting group.

The use of such protecting groups is fundamental in the synthesis of complex molecules where specific functional groups must be masked to prevent unwanted side reactions. unito.it

Exploration as Ligands and Catalytic Components in Metal Complexes

The oxygen atoms within the 1,3-dioxepane ring possess lone pairs of electrons, making them potential donors for coordination to metal centers. Research on the related compound, bis-(4,7-dihydro-1,3-dioxepin), has demonstrated its ability to act as a bidentate ligand, coordinating to a single metal center, or as a bridging ligand, linking two metal centers to form a polymeric complex. srce.hr In these complexes, the dioxepin moiety coordinates to lithium and sodium ions. srce.hr

By analogy, this compound could also function as a ligand. The coordination properties would be heavily influenced by the steric bulk of the four methyl groups. These groups would create a more crowded coordination environment around the metal ion, which could be exploited to control the geometry and reactivity of the resulting metal complex. Such sterically demanding ligands are often used in catalysis to influence selectivity. While specific metal complexes of this compound are not documented in the literature, the foundational chemistry of related dioxepins and dioxolanes suggests this as a plausible area of exploration. srce.hrresearchgate.net The field of bioinorganic chemistry continues to explore a vast range of metal complexes for therapeutic applications, where ligand design is crucial for tuning activity and reducing toxicity. mdpi.comsemanticscholar.org

Integration in Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of biodegradable polymers via the radical ring-opening polymerization of cyclic ketene acetals aligns well with these principles. rsc.org

By incorporating ester linkages into the backbone of vinyl polymers, rROP creates materials that can degrade through hydrolysis. digitellinc.comrsc.org This offers a sustainable alternative to the accumulation of persistent plastic waste generated from conventional non-degradable polymers like polystyrene and poly(methyl methacrylate). The ability to create degradable polymers from radical polymerization, a robust and industrially relevant process, is a key advantage. rsc.orgrsc.org

Furthermore, the synthesis of the this compound monomer itself could be approached using green chemistry principles. The general synthesis of cyclic acetals involves the reaction of a diol with a carbonyl compound, often with the removal of water. organic-chemistry.org Utilizing bio-based starting materials, such as a diol derived from renewable resources, and employing environmentally benign catalysts would enhance the sustainability profile of the entire process, from monomer synthesis to the final degradable polymer.

Development of Solvent-Free and Environmentally Benign Dioxepane Synthesis Approaches

The synthesis of 1,3-dioxepanes, including the sterically hindered this compound, traditionally involves the acid-catalyzed condensation of a suitable 1,4-diol with a ketone or an aldehyde. However, conventional methods often rely on the use of hazardous and volatile organic solvents, which contribute to environmental pollution. In recent years, significant efforts have been directed towards the development of solvent-free and environmentally benign synthetic methodologies. These approaches aim to reduce waste, minimize energy consumption, and eliminate the use of toxic substances, aligning with the principles of green chemistry. mdpi.comdntb.gov.ua

One promising strategy is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For instance, solid acid catalysts have been explored for the synthesis of cyclic acetals. While specific studies on the solvent-free synthesis of this compound are limited, research on related structures provides valuable insights. For example, the synthesis of 1,3-dioxanes has been achieved in a solvent-free system using very low catalyst loadings, highlighting the potential for similar applications in seven-membered ring systems. researchgate.net

Mechanochemical methods, such as grinding or ball-milling, represent another innovative solvent-free approach. These techniques can promote reactions in the solid state, often with high efficiency and reduced reaction times. While not yet widely reported for 1,3-dioxepanes, the successful application of mechanochemistry in the synthesis of other heterocyclic compounds suggests its potential applicability.

Furthermore, the use of microwave irradiation in conjunction with solvent-free conditions has emerged as a powerful tool in organic synthesis. mdpi.com Microwave heating can significantly accelerate reaction rates, leading to higher yields in shorter timeframes. The development of microwave-assisted, solvent-free protocols for the synthesis of this compound could offer a more sustainable alternative to traditional methods.

The following table summarizes various environmentally benign approaches that have been applied to the synthesis of cyclic acetals and could be adapted for this compound.

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Relevant Example (Analogous Compounds) |

| Solvent-Free Synthesis | Heterogeneous acid catalysts (e.g., zeolites, sulfated zirconia) | Reduced solvent waste, easy catalyst separation and recycling, milder reaction conditions. | Synthesis of β-amino-α,β-unsaturated ketones and esters catalyzed by sulfated zirconia under solvent-free conditions. mdpi.com |

| Microwave-Assisted Synthesis | Neat reactants or solid-supported catalysts | Rapid reaction rates, higher yields, energy efficiency. | Microwave-assisted synthesis of substituted 1,2,4-thiadiazoles. mdpi.com |

| Mechanochemistry (Ball-Milling) | Solid-state reaction | Elimination of bulk solvents, high efficiency, potential for novel reactivity. | Not widely reported for dioxepanes, but a growing field in green synthesis. |

| Aqueous Medium Synthesis | Water as a solvent with a suitable catalyst | Environmentally friendly, low cost, potential for unique reactivity and selectivity. | Green synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro acs.orgrsc.orgdioxolo[4,5-f] acs.orgbenzofuran-6-yl)methanones in an aqueous medium. researchgate.net |

Application of Green Catalytic Strategies in Dioxepane Transformations

The transformation of 1,3-dioxepanes into other valuable chemical entities is an area of significant interest in organic synthesis. Green catalytic strategies play a crucial role in ensuring that these transformations are conducted in an environmentally responsible manner. These strategies focus on the use of catalysts that are efficient, selective, recyclable, and non-toxic.

Catalytic hydrogenation and hydrogenolysis of 1,3-dioxacycloalkanes, for instance, can yield diols and other reduced products. A study on the transformation of various 1,3-dioxacycloalkanes on a platinum catalyst revealed that the reaction pathway and rate are dependent on the ring size and substitution pattern. acs.org For a highly substituted compound like this compound, the steric hindrance would likely influence the catalytic activity and selectivity of such transformations. The use of heterogeneous catalysts, such as platinum on a solid support, allows for easy recovery and reuse, which is a key aspect of green chemistry.

Ring-opening polymerization (ROP) is another important transformation of cyclic acetals, including dioxepanes, leading to the formation of polyesters and polyacetals. acs.orggoogle.comnih.gov The development of green catalytic systems for ROP is crucial for producing biodegradable polymers from renewable resources. Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful metal-free alternative for ROP. For example, the ring-opening polymerization of 2-methylene-1,3-dioxepane has been studied, which proceeds via a free-radical mechanism to produce poly(ε-caprolactone), a biodegradable polyester. acs.org The use of metal-free initiators and catalysts in these polymerizations is a significant step towards greener polymer chemistry.

The table below outlines some green catalytic strategies that could be applied to the transformations of this compound.

| Transformation | Green Catalytic Strategy | Catalyst Example | Potential Products | Advantages |

| Hydrogenolysis/Hydrogenation | Heterogeneous Catalysis | Platinum on a solid support (Pt/C) | 2,2,5,5-Tetramethylhexane-1,4-diol and its monoethers | Catalyst is recyclable, milder reaction conditions compared to stoichiometric reagents. |

| Ring-Opening Polymerization | Organocatalysis | Thiourea-amine catalysts, N-heterocyclic carbenes (NHCs) | Poly(alkylene acetal)s | Metal-free, biodegradable polymers, tunable polymer properties. |

| Oxidative Cleavage | Aerobic Oxidation with a Recyclable Catalyst | Supported noble metal nanoparticles (e.g., Au, Pd) | Di-tert-butyl ketone and other cleavage products | Use of air as a green oxidant, catalyst recyclability. |

| Acid-Catalyzed Hydrolysis | Solid Acid Catalysts | Amberlyst-15, Nafion-NR50 | 2,2,5,5-Tetramethylhexane-1,4-diol and acetone | Avoids the use of corrosive mineral acids, catalyst is reusable. |

The application of these green catalytic strategies to the transformations of this compound and other sterically hindered dioxepanes holds promise for the development of sustainable chemical processes and the synthesis of novel materials. Further research in this area is needed to explore the full potential of this unique chemical compound.

Future Directions and Emerging Research Avenues for 4,4,7,7 Tetramethyl 1,3 Dioxepane

Advancements in Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the conformational behavior and electronic properties of the 4,4,7,7-tetramethyl-1,3-dioxepane ring is fundamental to predicting its reactivity and designing new applications. The gem-dimethyl groups at the C4 and C7 positions introduce significant steric constraints, which influence the puckering of the seven-membered ring. While 1,3-dioxanes, the six-membered ring analogues, have been studied extensively and are known to preferentially adopt a chair-like conformation, the conformational landscape of 1,3-dioxepanes is more complex. thieme-connect.de

Advanced spectroscopic methods and computational modeling are crucial for elucidating these structural nuances. High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural determination in solution. researchgate.net Future research will likely employ more sophisticated multi-dimensional NMR experiments (e.g., PFG-HMQC and PFG-HMBC) to precisely map proton-carbon connectivities and through-space interactions, providing definitive evidence for the predominant conformation. researchgate.net

Computational chemistry offers a complementary, predictive approach. By employing Density Functional Theory (DFT) and other high-level calculations, researchers can model the potential energy surface of the dioxepane ring, identify low-energy conformers, and calculate the energy barriers for interconversion. These theoretical models can also predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) that can be directly compared with experimental data for validation. This synergy between computation and spectroscopy is essential for understanding reaction mechanisms, such as those involved in ring-opening processes or acid-catalyzed hydrolysis.

Tailoring Dioxepane Architectures for Highly Specific Chemical Transformations

The this compound framework can be viewed as a robust scaffold that can be further functionalized to create molecules with highly specific properties. The primary route for its synthesis involves the acetalization reaction between 2,5-dimethyl-2,5-hexanediol (B89615) and a suitable carbonyl compound (an aldehyde or ketone). researchgate.netijapbc.com This reaction serves as the key entry point for tailoring the architecture at the C2 position of the dioxepane ring.

By selecting different carbonyl precursors, a wide array of substituents can be introduced at the C2 position. This functional "handle" can be designed to direct reactivity, impart chirality, or alter the physical properties of the molecule. For instance, using a chiral aldehyde in the synthesis could lead to the formation of a chiral acetal (B89532), which could then be employed as a chiral auxiliary in asymmetric synthesis. Introducing groups with specific electronic properties (e.g., electron-withdrawing or -donating groups) at C2 could modulate the stability of the acetal, making it more or less susceptible to acid-catalyzed cleavage—a critical feature for its use as a protecting group in multi-step organic synthesis. thieme-connect.de

Future research will focus on expanding the library of C2-substituted derivatives and exploring their utility. This includes the synthesis of derivatives bearing reactive handles, such as alkenes or alkynes, which can undergo further transformations like click chemistry or metathesis to attach the dioxepane unit to larger molecular systems or surfaces. researchgate.net

Development of Novel Radical Ring-Opening Polymerization Systems and Applications

One of the most promising future directions for dioxepane derivatives lies in polymer chemistry, specifically through Radical Ring-Opening Polymerization (RROP). While traditional ring-opening polymerization of cyclic acetals is often cationic, RROP offers a pathway to creating polymers with ester linkages in the backbone under radical conditions. researchgate.netresearchgate.net This method is particularly valuable for producing biodegradable polyesters, which are sought-after alternatives to conventional, non-degradable plastics. nih.gov

The key monomer for this process is typically an exocyclic methylene (B1212753) derivative, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). elsevierpure.comresearchgate.net Researchers can envision a similar derivative of the tetramethylated scaffold. The radical polymerization of such a monomer would result in a polyester (B1180765) chain where the ester groups are flanked by the sterically bulky neopentyl-like structure derived from the 4,4,7,7-tetramethyl substitution. This bulky structure would significantly influence the properties of the resulting polymer, such as its thermal stability (glass transition and melting temperatures), solubility, and degradation rate.

Emerging research focuses on the copolymerization of these functional cyclic monomers with conventional vinyl monomers (like acrylates or styrenics) to create novel materials. researchgate.net For example, copolymerizing a methylene-dioxepane with a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) could yield amphiphilic block copolymers capable of self-assembly into micelles for drug delivery applications. researchgate.net The degradable polyester backbone allows for the controlled release of encapsulated cargo and ensures the eventual breakdown of the carrier into biocompatible small molecules. nih.govelsevierpure.com

Synergistic Approaches Combining Synthetic Methodologies, Theoretical Predictions, and Practical Applications

The most rapid and impactful advances in the science of this compound will emerge from a synergistic research cycle that tightly integrates theoretical, synthetic, and applied studies. This modern approach moves beyond a linear discovery process to a dynamic feedback loop where each domain informs and accelerates the others.

The cycle begins with theoretical predictions . Computational models can screen virtual libraries of C2-substituted dioxepane derivatives, predicting their conformational stabilities, electronic properties, and even their potential as monomers in polymerization. This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Next, targeted synthetic methodologies are employed to create the prioritized molecules. This may involve optimizing known reactions or developing novel, more efficient synthetic routes, potentially using green chemistry principles like microwave-assisted or sonochemical methods to reduce reaction times and solvent use. mdpi.com

The newly synthesized compounds are then subjected to thorough characterization using the advanced spectroscopic techniques discussed in section 8.1. This step validates the computational predictions and provides a deep understanding of the actual molecular structure and behavior.

Finally, the characterized molecules are evaluated in practical applications , such as catalysts, chiral auxiliaries, or monomers in polymerization systems as detailed in sections 8.2 and 8.3. The performance in these real-world tests provides critical data that is fed back to refine the initial theoretical models. This iterative process—predict, synthesize, verify, test, and refine—ensures that research efforts are continually guided by both fundamental understanding and practical outcomes, paving the way for the development of truly innovative materials and chemical technologies based on the this compound scaffold.

Q & A

Q. How can competing reactions during the synthesis of 4,4,7,7-Tetramethyl-1,3-dioxepane be controlled to maximize ring closure yield?

The synthesis involves competing pathways: ring closure to form the seven-membered acetal vs. dehydration of the glycol to tetrahydrofuran derivatives. To favor ring closure, optimize reaction conditions by using high-boiling solvents (e.g., toluene) and acidic catalysts (e.g., p-toluenesulfonic acid) under controlled dehydration. Elevated temperatures (100–150°C) and stoichiometric ratios of aldehyde to diol (e.g., glyoxal to 2,5-hexanediol) are critical .

Q. What characterization methods are critical for verifying the structural integrity of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm methyl group positions and ring structure.

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and detect byproducts.

- Boiling point and refractive index analysis to compare with literature values (e.g., 90% yield with bp ~180°C) .

Advanced Research Questions

Q. How do methyl substituents influence the thermodynamic parameters of 1,3-dioxepane ring-opening polymerization?

Methyl groups at positions 4 and 7 reduce ring strain and alter polymerization thermodynamics. For this compound:

Q. What are the mechanistic implications of the ring-opening polymerization kinetics of this compound compared to other cyclic acetals?

Seven-membered rings like 1,3-dioxepane exhibit intermediate reactivity between smaller (e.g., 1,3-dioxolane) and larger (e.g., 1,3-dioxocane) cyclic ethers. Methyl substituents further decelerate propagation rates due to steric effects, as shown by lower equilibrium monomer concentrations (e.g., 9.2 kJ/mol ΔH° for 4-methyl vs. 15.1 kJ/mol for unsubstituted dioxepane). Mechanistic studies should employ kinetic modeling (e.g., Arrhenius plots) to quantify activation energies .

Q. How can 1,3-dioxepane derivatives be utilized in the synthesis of pharmacologically active compounds?

The 1,3-dioxepane ring serves as a conformationally constrained scaffold in drug design. For example, it is used in the synthesis of ivabradine , a cardiac drug, where the acetal structure enhances metabolic stability. Key steps include:

- Ring-closing metathesis to form the seven-membered core.

- Boron-mediated coupling for functionalization .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Early reports of 1,3-dioxepane derivatives cited mediocre yields (~50%), but optimized methods (e.g., glyoxal with 2,5-hexanediol) achieved >90% yields. Contradictions arise from differences in dehydration control and catalyst selection .

- Polymerization Thermodynamics : Substituted derivatives show lower ΔH° and ΔS° values than unmodified 1,3-dioxepane, suggesting steric effects dominate over electronic contributions. Researchers must validate these trends using ab initio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.